Lutein epoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28368-08-3 |
|---|---|
Molecular Formula |
C40H56O3 |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1 |
InChI Key |
DYUUPIKEWLHQGQ-FJOIUHRLSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |
Other CAS No. |
28368-08-3 |
Origin of Product |
United States |
Occurrence and Distribution of Lutein 5,6 Epoxide in Biological Systems
Identification and Localization in Photosynthetic Organisms
Lutein (B1675518) 5,6-epoxide is primarily associated with photosynthetic organisms, where it plays a role within the light-harvesting machinery.
Higher Plants: Specific Species and Tissue Distribution
Lutein 5,6-epoxide has been identified in several higher plant species, often with a specific distribution within different tissues.
Cuscuta reflexa : In the parasitic angiosperm Cuscuta reflexa, Lutein 5,6-epoxide has been found to stoichiometrically replace neoxanthin (B191967), a typically integral component of the light-harvesting complexes (LHCs). pnas.orgpnas.org This substitution occurs without compromising the structural integrity of the LHCs. pnas.org The presence of Lutein 5,6-epoxide in C. reflexa is linked to a light-driven de-epoxidation cycle, similar to the well-known xanthophyll cycle. pnas.org Studies have also detected another xanthophyll, 9-cis-violaxanthin, in the tissues of this plant. nih.gov
Inga sapindoides : The tropical tree legume Inga sapindoides accumulates substantial amounts of Lutein 5,6-epoxide, particularly in its shade leaves. oup.comnih.gov This accumulation is part of the lutein-epoxide cycle, which is analogous to the violaxanthin (B192666) cycle. oup.comnih.gov
Melilotus officinalis : The aerial parts of Melilotus officinalis (yellow sweet clover) have been found to contain Lutein 5,6-epoxide as a main carotenoid component. researchgate.netmdpi.com
Inula helenium : In Inula helenium (elecampane), the distribution of Lutein 5,6-epoxide varies significantly between different parts of the plant. The ligulate flowers show a very high concentration, where it constitutes the major carotenoid. farmaciajournal.comresearchgate.netfarmaciajournal.com In contrast, the leaves contain much lower amounts. farmaciajournal.comresearchgate.net
The following table provides a summary of the carotenoid composition in different parts of Inula helenium:
Table 1: Carotenoid Composition in Inula helenium| Plant Part | Lutein 5,6-epoxide (% of total carotenoids) | Other Major Carotenoids | Total Carotenoid Content (mg/100g) |
|---|---|---|---|
| Ligulate Flowers | 73.8% | Lutein, Neoxanthin, Violaxanthin (low amounts) | 47.7 |
| Tubular Flowers | Lower amounts | Antheraxanthin (B39726) (36.9%), Lutein (28.4%) | 9.9 |
| Inflorescences | 29.2% | - | 11.78 |
| Leaves | Low amounts | β-carotene, Lutein (>72% combined) | 4.87 |
Data sourced from Nan et al., 2012. farmaciajournal.comresearchgate.netfarmaciajournal.com
Algae (Microalgae and Macroalgae): Occurrence and Variation
Lutein 5,6-epoxide has also been identified in the algal kingdom.
Pyropia yezoensis : The economically important red seaweed Pyropia yezoensis contains Lutein 5,6-epoxide. mdpi.comdoaj.orgnih.gov Its presence has been confirmed in both the thallus and conchocelis stages of this macroalga. nih.gov This was the first report of 5,6-epoxy-carotenoids in the order Bangiales. doaj.orgnih.gov
Other Photosynthetic Organisms
While the primary focus has been on plants and algae, the building blocks for such carotenoids are present in photosynthetic bacteria, which utilize bacteriochlorophylls and various carotenoids for light harvesting. leffingwell.com
Detection in Non-Photosynthetic Organisms and Tissues
The occurrence of Lutein 5,6-epoxide is not strictly limited to photosynthetic life.
Fungi : Some fungi have been reported to contain Lutein 5,6-epoxide. ascofrance.com However, in some cases, the presence of epoxy-carotenoids like mutatochrome (a derivative of β-carotene) in aged fungal cultures is considered a degradation product. zobodat.at
Animal Tissues : Lutein 5,6-epoxide has been detected in animal tissues. For instance, myristoyl-oleyl-5,6-epoxy-lutein has been identified in the yellow skin of the Honduran white bat. pnas.org This suggests that animals can possess physiological mechanisms to accumulate and modify carotenoids obtained from their diet. pnas.org
Quantitative Variability Across Species, Developmental Stages, and Environmental Conditions
The concentration of Lutein 5,6-epoxide is not static and can vary significantly.
Species Variation : As seen in the case of Inula helenium, the relative abundance of Lutein 5,6-epoxide can be a distinguishing feature of a particular species or even a specific tissue within that species. farmaciajournal.com In some species of the cycad genus Ceratozamia, Lutein 5,6-epoxide can represent more than 5% of the thylakoidal carotenoids in the leaflets. nih.gov
Developmental Stages : In the leaflets of several Ceratozamia species, the relative proportions of carotenoids, including Lutein 5,6-epoxide, change during development. nih.gov
Environmental Conditions (Light) : Light is a major factor influencing the levels of Lutein 5,6-epoxide. In Cuscuta reflexa, samples exposed to high irradiance contained less Lutein 5,6-epoxide than dark-adapted samples, indicating its participation in a light-driven cycle. pnas.orgpnas.org Similarly, in Inga sapindoides, shade leaves have exceptionally high levels of Lutein 5,6-epoxide, which are converted to lutein upon exposure to strong light. oup.comresearchgate.net This conversion is part of a photoprotective mechanism. researchgate.net The epoxidation of lutein back to Lutein 5,6-epoxide in the dark is a much slower process compared to the violaxanthin cycle. oup.com
The following table illustrates the effect of light on the carotenoid composition in Cuscuta reflexa thylakoids:
Table 2: Effect of High Irradiance on Carotenoid Composition in Cuscuta reflexa| Carotenoid | Dark-Adapted (% of total xanthophylls) | High Irradiance (% of total xanthophylls) |
|---|---|---|
| Lutein 5,6-epoxide | Higher concentration | Lower concentration |
| Lutein | - | - |
| Violaxanthin Cycle Pigments | - | - |
Qualitative data based on Bungard et al., 1999. pnas.orgpnas.org
Subcellular Localization within Biological Compartments
Lutein 5,6-epoxide is localized in specific subcellular compartments where it performs its functions.
Chloroplasts and Thylakoid Membranes : As a component of the photosynthetic machinery, Lutein 5,6-epoxide is located within the chloroplasts, specifically in the thylakoid membranes. pnas.orgpnas.org In Cuscuta reflexa, it has been shown that the thylakoids contain Lutein 5,6-epoxide, which replaces neoxanthin. pnas.org
Light-Harvesting Complexes (LHCs) : More specifically, Lutein 5,6-epoxide is found bound to the light-harvesting complexes. pnas.orgleffingwell.com In C. reflexa, it is an integral component of the major light-harvesting complex, LHCIIb, where it accounts for a significant percentage of the bound carotenoids. pnas.orgpnas.org This binding is tight, as purification of the LHCIIb does not result in a significant loss of the compound. pnas.org In Inga sapindoides, the lutein-epoxide cycle operates within the light-harvesting antenna complexes of both photosystems. nih.govresearchgate.net Upon light exposure, the newly formed lutein from the de-epoxidation of Lutein 5,6-epoxide replaces it in specific binding sites within the LHCs. nih.govresearchgate.net
Compound List
Biosynthetic Pathways and Enzymatic Transformations of Lutein 5,6 Epoxide
Precursor Substrate Utilization: Lutein (B1675518) as a Primary Precursor
The biosynthesis of lutein 5,6-epoxide originates from lutein, a dihydroxy xanthophyll that stands as the most plentiful carotenoid in the photosynthetic tissues of plants. researchgate.net Lutein itself is a product of the α-carotene branch of the carotenoid biosynthetic pathway. pnas.orgnih.gov The conversion of lutein to lutein 5,6-epoxide involves an epoxidation reaction, a key transformation that introduces an epoxy group at the 5,6 position of the ε-ring of the lutein molecule. doaj.orgarkat-usa.org This direct precursor-product relationship underscores the importance of lutein availability for the synthesis of lutein 5,6-epoxide. The biosynthetic pathway leading to lutein is a complex process involving several enzymatic steps, starting from the cyclization of lycopene (B16060). researchgate.net
Enzymology of Lutein Epoxidation
The enzymatic machinery responsible for the epoxidation of lutein is central to the formation of lutein 5,6-epoxide. This process involves specific enzymes with distinct characteristics and regulatory mechanisms.
Characterization of Lutein Epoxidases (e.g., Zeaxanthin (B1683548) Epoxidase (ZEP) activity on lutein)
Initially, it was presumed that zeaxanthin epoxidase (ZEP), the enzyme responsible for the epoxidation of zeaxanthin to violaxanthin (B192666) in the well-established violaxanthin cycle, also catalyzed the epoxidation of lutein. nih.govnih.gov ZEP is a flavoprotein that utilizes FAD as a cofactor and is active in low light conditions. genome.jp While ZEP can indeed epoxidize lutein in some plant species, its affinity for lutein as a substrate appears to be lower than for zeaxanthin. nih.govgenome.jp This variation in substrate specificity likely contributes to the taxonomic-specific accumulation of lutein 5,6-epoxide. psu.edu
More recent research has identified a distinct enzyme, termed lutein epoxidase (LEP), which specifically catalyzes the epoxidation of lutein. sciety.orgresearchgate.net Studies in soybean have linked the accumulation of lutein 5,6-epoxide to the expression of a specific mono-oxygenase identified as LEP. sciety.orgresearchgate.net Transient expression assays in Nicotiana benthamiana have confirmed the lutein epoxidase activity of this enzyme, demonstrating its distinction from ZEPs. sciety.orgresearchgate.net
Gene Expression and Regulation of Epoxidase Activity in Lutein 5,6-Epoxide Synthesis
The synthesis of lutein 5,6-epoxide is regulated at the genetic level through the expression of the responsible epoxidase genes. In soybean, the expression of the lutein epoxidase (LEP) gene is developmentally regulated and is particularly prominent in the middle and lower canopy of the plant. researchgate.net This expression pattern is also influenced by light conditions. researchgate.net In contrast, the expression of zeaxanthin epoxidase (ZEP) is also light-regulated, with its activity being higher in low light. mdpi.com The differential expression and substrate affinities of LEP and ZEP are key factors in determining the relative pools of violaxanthin and lutein 5,6-epoxide in different plant species and under varying environmental conditions. nih.govsciety.org The discovery of a dedicated LEP in legumes suggests a potential evolutionary advantage for the specific regulation of the lutein epoxide cycle in these plants. sciety.orgresearchgate.net
Integration within Xanthophyll Cycles and Broader Carotenoid Biosynthetic Networks
Lutein 5,6-epoxide is a key component of a specific xanthophyll cycle, which operates in parallel with, yet is distinct from, the more ubiquitous violaxanthin cycle.
The Lutein 5,6-Epoxide (Lx) Cycle: Mechanisms of Epoxidation and De-epoxidation
The Lutein 5,6-epoxide (Lx) cycle involves the light-driven de-epoxidation of lutein 5,6-epoxide (Lx) to lutein (L) and its subsequent re-epoxidation back to Lx in low light or darkness. nih.govoup.com The de-epoxidation reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), the same enzyme that converts violaxanthin to antheraxanthin (B39726) and zeaxanthin in the violaxanthin cycle. psu.edunih.gov This reaction occurs rapidly in response to high light. pnas.orgpnas.org
The reverse reaction, the epoxidation of lutein back to lutein 5,6-epoxide, is catalyzed by an epoxidase, which could be ZEP or the more specific LEP. nih.govsciety.orgnih.gov However, this epoxidation step is often significantly slower than the de-epoxidation, and in many species, the cycle is considered "truncated" because the reconversion of lutein to lutein 5,6-epoxide is very slow or even non-existent on a daily basis. psu.edunih.gov In some species, a "true" Lx cycle with complete overnight recovery of the Lx pool has been observed. psu.edu
| Reaction | Enzyme | Light Conditions | Product |
|---|---|---|---|
| De-epoxidation of Lutein 5,6-epoxide | Violaxanthin de-epoxidase (VDE) | High Light | Lutein |
| Epoxidation of Lutein | Lutein Epoxidase (LEP) / Zeaxanthin Epoxidase (ZEP) | Low Light / Dark | Lutein 5,6-epoxide |
Relationship and Distinction from the Violaxanthin Cycle
The Lx cycle and the violaxanthin cycle are two distinct but related photoprotective mechanisms found in higher plants. nih.govpsu.edu Both cycles involve the enzymatic de-epoxidation of an epoxy-xanthophyll in high light and re-epoxidation in low light. nih.govnih.gov They are also catalyzed by the same de-epoxidase enzyme, VDE. psu.edu
However, there are crucial distinctions between the two cycles. The violaxanthin cycle is ubiquitous in higher plants, while the Lx cycle has a more limited and irregular taxonomic distribution. nih.govpsu.edu The primary substrate for the violaxanthin cycle is violaxanthin, which is synthesized from the β-carotene branch of the carotenoid pathway, whereas the Lx cycle utilizes lutein 5,6-epoxide, a derivative of the α-carotene branch. pnas.orgnih.gov
A significant difference lies in the kinetics of the epoxidation reaction. The epoxidation of zeaxanthin in the violaxanthin cycle is generally efficient, allowing for a complete cycle on a daily basis. psu.edu In contrast, the epoxidation of lutein in the Lx cycle is often much slower, leading to the accumulation of lutein in high light and a truncated cycle in many species. psu.edunih.gov This suggests a difference in the substrate specificity or activity of the epoxidase enzyme(s) involved. nih.govpsu.edu
| Feature | Lutein 5,6-Epoxide (Lx) Cycle | Violaxanthin Cycle |
|---|---|---|
| Primary Substrate (Epoxidized) | Lutein 5,6-epoxide | Violaxanthin |
| De-epoxidation Product | Lutein | Antheraxanthin, Zeaxanthin |
| Biosynthetic Branch | α-carotene | β-carotene |
| De-epoxidase Enzyme | Violaxanthin de-epoxidase (VDE) | Violaxanthin de-epoxidase (VDE) |
| Epoxidase Enzyme | Lutein Epoxidase (LEP) / Zeaxanthin Epoxidase (ZEP) | Zeaxanthin Epoxidase (ZEP) |
| Epoxidation Rate | Generally slow, often resulting in a truncated cycle | Generally efficient, complete daily cycle |
| Taxonomic Distribution | Taxonomically restricted | Ubiquitous in higher plants |
Cross-talk with Other Carotenoid Biosynthetic Branches (e.g., α-carotene and β-carotene pathways)
The biosynthesis of lutein 5,6-epoxide is a clear example of the interconnectedness of the various branches of the carotenoid pathway. Lutein itself is a product of the α-carotene branch, which is initiated by the combined action of lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) on lycopene, resulting in the formation of α-carotene with its characteristic one β-ring and one ε-ring. mdpi.comcsic.es Subsequent hydroxylation of α-carotene by specific enzymes, namely the cytochrome P450 enzymes CYP97A and CYP97C, leads to the production of lutein. mdpi.comcsic.esfrontiersin.orgnih.gov
The formation of lutein 5,6-epoxide from lutein is part of a xanthophyll cycle known as the this compound (Lx) cycle, which operates in parallel to the more ubiquitous violaxanthin cycle in the β-carotene branch. nih.govnih.govoup.com The β-carotene branch begins with the cyclization of lycopene by LCYB to form β-carotene, which possesses two β-rings. mdpi.com Hydroxylation of β-carotene yields zeaxanthin, which is then converted to violaxanthin through the sequential actions of zeaxanthin epoxidase (ZEP). mdpi.comcsic.esfrontiersin.org
The cross-talk between these two branches is evident in the enzymatic machinery involved in the xanthophyll cycles. It is presumed that the same enzymes catalyze the conversions in both the this compound and violaxanthin cycles. nih.govoup.comnih.gov Specifically, violaxanthin de-epoxidase (VDE) is responsible for the de-epoxidation of both violaxanthin to antheraxanthin and zeaxanthin in the β-branch, and lutein 5,6-epoxide to lutein in the α-branch. researchgate.netpnas.orgpnas.orgresearchgate.net Conversely, zeaxanthin epoxidase (ZEP) is thought to catalyze the epoxidation of zeaxanthin and antheraxanthin, as well as the epoxidation of lutein to form lutein 5,6-epoxide. csic.esnih.govresearchgate.net
Studies have shown that while VDE can de-epoxidize lutein 5,6-epoxide at a rate similar to violaxanthin, the reverse reaction catalyzed by ZEP appears to be much slower for lutein. researchgate.netresearchgate.net This difference in enzyme kinetics contributes to the varying concentrations of lutein 5,6-epoxide observed in different plant species and under different light conditions. oup.comresearchgate.net In some species, the slow epoxidation of lutein leads to a truncated this compound cycle where the conversion of lutein back to lutein 5,6-epoxide is significantly delayed or even undetectable overnight. nih.govresearchgate.netoup.comresearchgate.net
The interaction between the two branches is also highlighted by the fact that in some parasitic plants like Cuscuta reflexa, lutein 5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a derivative of the β-carotene pathway. pnas.org This suggests a degree of compensatory synthesis and functional overlap between the xanthophylls of the α- and β-carotene branches. pnas.org
The following table summarizes the key carotenoids and their respective biosynthetic branches.
| Carotenoid | Biosynthetic Branch | Precursor | Key Enzymes |
| α-carotene | α-branch | Lycopene | LCYE, LCYB |
| Lutein | α-branch | α-carotene | CYP97A, CYP97C |
| Lutein 5,6-epoxide | α-branch | Lutein | ZEP (presumed) |
| β-carotene | β-branch | Lycopene | LCYB |
| Zeaxanthin | β-branch | β-carotene | β-hydroxylase, CYP97A |
| Violaxanthin | β-branch | Zeaxanthin | ZEP |
In vitro Reconstitution of Lutein 5,6-Epoxide Biosynthesis
The in vitro study of lutein 5,6-epoxide biosynthesis has provided valuable insights into the enzymatic reactions and substrate specificities involved in the this compound cycle. A significant focus of in vitro research has been the characterization of the enzymes responsible for the interconversion of lutein and lutein 5,6-epoxide.
Early in vitro experiments using violaxanthin de-epoxidase (VDE) isolated from lettuce demonstrated that this enzyme is capable of converting lutein 5,6-epoxide to lutein. researchgate.net Further studies with spinach VDE, while not directly testing lutein 5,6-epoxide, showed its ability to de-epoxidize capsanthin (B1668288) 5,6-epoxide, a structurally analogous monoepoxide. researchgate.net These findings support the hypothesis that VDE is the enzyme responsible for the de-epoxidation step in the this compound cycle. researchgate.net The structural requirements for VDE activity appear to be an all-trans polyene chain with at least one 3-hydroxy-5,6-epoxy-β-ionone ring, a feature present in both violaxanthin and lutein 5,6-epoxide. researchgate.net
More recent research has involved the use of recombinant proteins to study these transformations in a more controlled environment. For instance, experiments with recombinant Lhcb5 (a light-harvesting complex protein) reconstituted with varying levels of lutein and lutein 5,6-epoxide have been conducted. nih.govoup.comresearchgate.net These studies have revealed that the presence of lutein 5,6-epoxide in the reconstituted complex leads to a higher fluorescence yield, suggesting a role in enhancing light-harvesting efficiency. nih.govoup.comresearchgate.net
The in vitro reconstitution approach has also been instrumental in confirming the location of these xanthophylls within the light-harvesting complexes. By comparing native LHCII complexes with those reconstituted with specific pigments, researchers have been able to identify the binding sites for lutein and lutein 5,6-epoxide. nih.govresearchgate.net For example, upon light exposure, lutein derived from the de-epoxidation of lutein 5,6-epoxide can replace its epoxidized form in specific peripheral and internal binding sites within the LHCs. nih.govoup.comresearchgate.net
While the de-epoxidation step has been successfully demonstrated in vitro, the in vitro reconstitution of the epoxidation of lutein to lutein 5,6-epoxide by zeaxanthin epoxidase (ZEP) has been more challenging to document in detail in the available literature. However, the collective in vitro evidence strongly suggests that the enzymes of the violaxanthin cycle are also responsible for the conversions in the this compound cycle.
The table below outlines key findings from in vitro studies on lutein 5,6-epoxide.
| In Vitro System | Key Finding | Implication | Reference |
| Isolated lettuce VDE | Capable of converting lutein 5,6-epoxide to lutein. | Supports VDE as the de-epoxidase in the this compound cycle. | researchgate.net |
| Recombinant Lhcb5 | Reconstitution with lutein 5,6-epoxide resulted in higher fluorescence yield. | Suggests a role for lutein 5,6-epoxide in light-harvesting efficiency. | nih.govoup.comresearchgate.net |
| Reconstituted LHCs | Lutein from de-epoxidation replaces lutein 5,6-epoxide in specific binding sites. | Provides insight into the dynamic repositioning of xanthophylls within the LHCs. | nih.govoup.comresearchgate.net |
Metabolic Fate and Catabolism of Lutein 5,6 Epoxide
Enzymatic Conversions and Subsequent Metabolites
The enzymatic breakdown of lutein (B1675518) 5,6-epoxide is a key process in its metabolic journey. The primary enzyme involved is violaxanthin (B192666) de-epoxidase, which catalyzes the conversion of lutein 5,6-epoxide back to lutein. This is often part of a cycle analogous to the well-known violaxanthin cycle.
Role of Violaxanthin De-epoxidase (VDE) in Lutein 5,6-Epoxide to Lutein Conversion
Violaxanthin de-epoxidase (VDE) is the enzyme responsible for the de-epoxidation of violaxanthin in the xanthophyll cycle, a critical process for photoprotection in plants. pnas.org Research has shown that VDE also acts on lutein 5,6-epoxide, converting it to lutein. nih.govresearchgate.net This conversion is a light-dependent process, with the de-epoxidation occurring upon exposure to high irradiance. nih.govnih.gov
The rate of de-epoxidation of lutein 5,6-epoxide by VDE is comparable to that of violaxanthin. nih.govpnas.org This suggests that VDE is not strictly specific to violaxanthin and can utilize lutein 5,6-epoxide as a substrate. nih.govresearchgate.net This enzymatic reaction is a key component of the lutein epoxide cycle, which operates in parallel with the violaxanthin cycle in some plant species. pnas.orgnih.gov The conversion of lutein 5,6-epoxide to lutein is thought to play a role in photoprotection, helping to dissipate excess light energy. oup.com However, unlike the rapid reversal of the violaxanthin cycle in low light, the epoxidation of lutein back to lutein 5,6-epoxide is a much slower process. nih.gov
Formation of Furanoid Rearrangements (e.g., auroxanthin, luteoxanthin, flavoxanthin)
Under certain conditions, particularly acidic environments, lutein 5,6-epoxide can undergo a non-enzymatic rearrangement to form 5,8-epoxy carotenoids, also known as furanoid oxides. arkat-usa.orgspettrometriadimassa.it This process, known as epoxide-furanoid rearrangement, results in the formation of several characteristic catabolites. acs.orgmdpi.com
The primary furanoid rearrangement products of lutein 5,6-epoxide are auroxanthin, luteoxanthin, and flavoxanthin (B1240090). acs.orgjircas.go.jp The formation of these compounds involves the opening of the 5,6-epoxy ring and the subsequent formation of a five-membered furanoid ring at the C-5 and C-8 positions. arkat-usa.org This rearrangement leads to a characteristic shift in the absorption spectrum of the carotenoid. researchgate.netcsic.es
The specific isomers formed can depend on the reaction conditions. For instance, treatment of lutein 5,6-epoxide with acid can produce a mixture of flavoxanthin and its epimer, chrysanthemaxanthin. acs.org It is important to note that the presence of these furanoid oxides in plant extracts can sometimes be an artifact of the extraction process if acidic conditions are not carefully controlled. arkat-usa.orgcsic.es
Non-Enzymatic Degradation Pathways
Photo-Oxidative Degradation Mechanisms
Exposure to light can lead to the degradation of lutein 5,6-epoxide through photo-oxidative mechanisms. This process can result in the formation of various smaller molecules. While the specific mechanisms for lutein 5,6-epoxide are not as extensively studied as those for other major carotenoids, it is known that photo-oxidation can lead to the formation of epoxides, such as β-carotene-5,6-epoxide, from their parent carotenoids. researchgate.net The presence of light, especially in combination with other stressors, can accelerate the degradation of carotenoids. csic.es
Acid-Catalyzed Isomerization and Degradation
As previously mentioned, acidic conditions can catalyze the isomerization of lutein 5,6-epoxide to its furanoid oxide derivatives like flavoxanthin and chrysanthemaxanthin. spettrometriadimassa.itacs.org This acid-catalyzed rearrangement is a well-documented degradation pathway for 5,6-epoxy carotenoids. arkat-usa.orgscispace.com The reaction proceeds via a proposed carbenium ion intermediate at the C-5 position. novapublishers.com This process can occur during food processing or even during extraction from natural sources if the pH is not controlled. csic.es The resulting 5,8-epoxides have different chemical and physical properties compared to the parent 5,6-epoxide. researchgate.net
Identification and Characterization of Specific Lutein 5,6-Epoxide Catabolites
The catabolites of lutein 5,6-epoxide have been identified and characterized using various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgmdpi.com
The main catabolites resulting from the furanoid rearrangement of lutein 5,6-epoxide include flavoxanthin, chrysanthemaxanthin, and luteoxanthin. acs.orgjircas.go.jp These compounds can be separated and identified based on their chromatographic retention times, UV-Vis absorption spectra, and mass spectral data. acs.orgresearchgate.net The acid-catalyzed conversion of lutein 5,6-epoxide has been used to prepare authentic standards of these furanoid oxides for identification purposes. acs.orgcsic.es For example, treating lutein 5,6-epoxide with a solution of acetic and hydrochloric acid yields a mixture of flavoxanthin and chrysanthemaxanthin, which can then be separated and characterized. acs.org
The table below summarizes the key catabolites of lutein 5,6-epoxide and their formation pathways.
| Catabolite | Formation Pathway | Key Characteristics |
| Lutein | Enzymatic de-epoxidation by Violaxanthin De-epoxidase (VDE) | Reversible conversion in the this compound cycle. nih.govnih.gov |
| Flavoxanthin | Acid-catalyzed furanoid rearrangement | A 5,8-epoxy carotenoid. spettrometriadimassa.itacs.org |
| Chrysanthemaxanthin | Acid-catalyzed furanoid rearrangement | An epimer of flavoxanthin. acs.org |
| Luteoxanthin | Acid-catalyzed furanoid rearrangement | A 5,8-epoxy carotenoid. acs.orgcsic.es |
| Auroxanthin | Furanoid rearrangement | A 5,8,5',8'-diepoxy carotenoid, though its direct formation from lutein 5,6-epoxide alone is less common. acs.orgjircas.go.jp |
Mechanisms of Turnover and Recycling in Biological Systems
The turnover and recycling of Lutein 5,6-epoxide are primarily understood through a specialized metabolic pathway in certain plant species known as the Lutein-epoxide (LxL) cycle. csic.esscience.gov This cycle operates in parallel with the more ubiquitous violaxanthin cycle and involves the enzymatic interconversion of Lutein 5,6-epoxide and lutein within the thylakoid membranes of chloroplasts. nih.govresearchgate.net
The central mechanism is a light-dependent de-epoxidation reaction where Lutein 5,6-epoxide is converted into lutein. pnas.org This reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is located in the thylakoid lumen. researchgate.netpnas.org Studies have shown that VDE can utilize Lutein 5,6-epoxide as a substrate at a rate comparable to its primary substrate, violaxanthin. pnas.orgpnas.org This conversion is triggered by high light conditions, which cause a decrease in the pH of the thylakoid lumen, activating the VDE enzyme. uj.edu.pl The de-epoxidation of Lutein 5,6-epoxide to lutein is a key part of the plant's photoprotective response, helping to dissipate excess light energy and prevent photo-oxidative damage. pnas.orgpnas.org
The reverse reaction, the epoxidation of lutein back to Lutein 5,6-epoxide, is catalyzed by the enzyme zeaxanthin (B1683548) epoxidase (ZE), which is located on the stromal side of the thylakoid membrane. nih.gov A distinguishing feature of the Lutein-epoxide cycle is the kinetics of this epoxidation step. Compared to the rapid light-induced de-epoxidation, the regeneration of Lutein 5,6-epoxide from lutein in low light or darkness is an exceptionally slow process. nih.govebi.ac.uk This slow reversal may serve as a mechanism for plants to "lock-in" a photoprotective state during long-term acclimation to high light environments. oup.com
The operation of this cycle is not universal among higher plants but has been identified in various species, including the parasitic angiosperm Cuscuta reflexa and tropical tree species like Inga sapindoides. nih.govpnas.org In Cuscuta reflexa, Lutein 5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a typical carotenoid in the light-harvesting complexes (LHCs) of most plants. pnas.org In species like Inga sapindoides, shade-acclimated leaves exhibit high concentrations of Lutein 5,6-epoxide, which are then converted to lutein upon exposure to high light (sun leaves). nih.gov
In animal systems, the metabolic pathways for Lutein 5,6-epoxide are less defined than the plant cycle. However, studies investigating the metabolism of dietary lutein in rats have identified epoxycarotenoids, including Lutein 5,6-epoxide, as metabolites in the liver and plasma. researchgate.net This indicates that Lutein 5,6-epoxide is part of the metabolic fate of lutein in vivo, though specific enzymatic recycling mechanisms analogous to the plant LxL cycle have not been fully characterized in animals.
Interactive Data Table 1: Carotenoid Composition in Thylakoids of Cuscuta reflexa vs. Spinacia oleracea (Spinach)
This table compares the relative amounts of major carotenoids in the thylakoids of Cuscuta reflexa, a plant utilizing the Lutein-epoxide cycle, and spinach, which has a conventional carotenoid profile. The data highlights the significant replacement of neoxanthin with Lutein 5,6-epoxide in C. reflexa. Data sourced from PNAS. pnas.org
| Carotenoid | Cuscuta reflexa (% of Total Carotenoids) | Spinacia oleracea (% of Total Carotenoids) |
| Neoxanthin | 0 | 24 |
| Lutein 5,6-epoxide | 24 | 0 |
| Violaxanthin | 18 | 19 |
| Lutein | 58 | 57 |
Interactive Data Table 2: Lutein-Epoxide Cycle Pigment Pools in Inga sapindoides Leaves
This table illustrates the change in concentration of Lutein 5,6-epoxide (Lx) and Lutein (L) in the leaves of the tropical tree Inga sapindoides under different light conditions, demonstrating the turnover of Lx in response to light exposure. Data sourced from Plant, Cell & Environment. nih.gov
| Leaf Type | Lutein 5,6-epoxide (Lx) (mmol mol⁻¹ Chl a+b) | Lutein (L) (mmol mol⁻¹ Chl a+b) |
| Shade Leaves | 67.9 | 165.2 |
| Sun Leaves | 25.3 | 201.7 |
Biological Roles and Mechanistic Studies of Lutein 5,6 Epoxide
Roles in Photoprotection and Energy Dissipation in Photosynthesis (Plant-Focused)
In some plants, lutein (B1675518) 5,6-epoxide is a key component of a specific xanthophyll cycle, known as the lutein-epoxide (LxL) cycle. oup.comnih.gov This cycle is analogous to the more ubiquitous violaxanthin (B192666) cycle and involves the light-dependent enzymatic conversion of lutein 5,6-epoxide to lutein. oup.comresearchgate.net The LxL cycle is considered a significant mechanism for photoacclimation, allowing plants to adjust to changing light conditions. nih.gov It has been identified in a variety of non-model neotropical and woody plant species. pnas.org
Non-photochemical quenching (NPQ) is a critical photoprotective process that dissipates excess light energy absorbed by chlorophyll (B73375) as heat, thus preventing photo-oxidative damage. pnas.org The LxL cycle plays a direct role in modulating NPQ. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) is activated, catalyzing the conversion of lutein 5,6-epoxide into lutein. pnas.orgillinois.edu This accumulation of lutein enhances the capacity for NPQ. pnas.org
Research on species like the tropical tree legume Inga sp., which contains high levels of lutein 5,6-epoxide in its shade leaves, shows that photoprotection is stabilized during exposure to strong light by the conversion of lutein-epoxide to lutein. researchgate.net A key feature of this cycle in some species is its slow reversibility. researchgate.net Unlike the rapid, daily reversal of the violaxanthin cycle, the lutein formed from lutein 5,6-epoxide can persist for extended periods, up to 72 hours in the dark in avocado leaves. nih.gov This phenomenon has led to the hypothesis that the newly formed lutein "locks in" an enhanced state of photoprotection, providing a sustained defense mechanism during acclimation to high light environments. researchgate.netnih.gov Studies on avocado have demonstrated that this persistent pool of lutein (referred to as ΔL) sustains an enhanced NPQ capacity even after the components of the violaxanthin cycle (antheraxanthin and zeaxanthin) have reverted to violaxanthin. nih.gov
The introduction of the LxL cycle into the model plant Arabidopsis thaliana confirmed its role in modulating a rapidly reversible component of NPQ, providing a new model system to study this less-characterized xanthophyll cycle. pnas.org
The light-harvesting complexes (LHCs) are pigment-protein structures that capture and transfer light energy to the photosynthetic reaction centers. The specific xanthophylls bound within these complexes are crucial for both light harvesting and photoprotection. pnas.org
In some plants, such as the parasitic angiosperm Cuscuta reflexa, lutein 5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a xanthophyll typically considered essential for the structural integrity of LHCs. pnas.orgpnas.org This replacement occurs without compromising the stability or basic structure of the major light-harvesting complex, LHCIIb. pnas.orgnih.gov This finding has altered the understanding of the structure-function relationships within the LHCs, demonstrating that the role of neoxanthin is not unique and can be fulfilled by lutein 5,6-epoxide. pnas.org
| Pigment | Molar Ratio in C. reflexa LHCIIb | Molar Ratio in S. oleracea LHCIIb |
|---|---|---|
| Lutein-5,6-epoxide | 1.0 | 0.0 |
| Neoxanthin | 0.0 | 1.0 |
| Violaxanthin | 0.9 | 1.0 |
| Lutein | 2.3 | 2.3 |
| Chlorophyll a/b Ratio | 1.3 | 1.3 |
The conversion of lutein 5,6-epoxide to lutein under high light induces a significant change in the pigment-protein interactions within the LHCs. Studies on Inga sapindoides revealed that upon light exposure, lutein 5,6-epoxide is converted to lutein, which then replaces its epoxidized form in specific binding sites within the LHCs, namely the peripheral V1 site and the internal L2 site. oup.comnih.govresearchgate.net This exchange is thought to prime the LHCs to switch from an efficient light-harvesting state to an efficient energy-dissipating state. researchgate.net Interestingly, experiments with recombinant Lhcb5 protein showed that its reconstitution with lutein 5,6-epoxide results in a significantly higher fluorescence yield, indicating more efficient energy transfer, whereas its replacement by lutein facilitates energy dissipation. nih.govnih.govresearchgate.net
| Time in High Irradiance | Change in Lutein-5,6-Epoxide Pool | Change in Lutein Pool |
|---|---|---|
| 0 min | 0% | 0% |
| 10 min | >60% Decrease | Concomitant Increase |
Contribution to Non-Photochemical Quenching (NPQ) of Chlorophyll Fluorescence
Participation in Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms (In Vitro and Model Systems)
Carotenoids are well-known for their antioxidant properties, which stem from their ability to quench singlet oxygen and scavenge free radicals. mdpi.comrsc.org Lutein 5,6-epoxide, as a member of the xanthophyll family, is recognized for its antioxidant potential. foodb.ca
The antioxidant activity of carotenoids is largely attributed to their long chain of conjugated double bonds. This structure allows them to efficiently quench singlet oxygen via physical energy transfer and to scavenge peroxyl radicals through chemical reactions. nih.gov While extensive research has demonstrated these abilities for parent compounds like lutein and β-carotene, specific data on the direct radical quenching efficacy of lutein 5,6-epoxide is less common. researchgate.net However, its structural similarity to other potent antioxidant xanthophylls suggests it participates in these protective mechanisms. The chemical quenching of singlet oxygen by carotenoids can lead to the formation of various oxidation products, including carotenoid endoperoxides. nih.gov The addition of a peroxyl radical to the end of the carotenoid's conjugated chain is a proposed mechanism for the formation of 5,6-epoxides in a non-enzymatic context. mdpi.com
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. Carotenoids can interrupt these chain reactions. For instance, zeaxanthin (B1683548), the product of the violaxanthin cycle, has been shown to mitigate lipid peroxidation in thylakoid membranes. nih.gov Astaxanthin, another xanthophyll, is particularly effective at inhibiting lipid peroxidation. mdpi.com While direct studies on lutein 5,6-epoxide's role in preventing lipid peroxidation are limited, its function as an antioxidant implies a protective role against such oxidative damage to lipids. foodb.ca
Direct Radical Quenching Abilities
Modulation of Cellular Processes and Signaling Pathways (In Vitro and Non-Human Model Organisms)
Beyond its roles in photosynthesis and general antioxidant activity, research has shown that lutein 5,6-epoxide can modulate specific cellular processes in non-plant models, suggesting potential therapeutic applications. mdpi.com
A study investigating the effects of isolated (all-E)-lutein 5,6-epoxide on primary sensory neurons and macrophages from rats and mice, respectively, revealed significant bioactivity. mdpi.comresearchgate.net In cultured trigeminal ganglion neurons, lutein 5,6-epoxide inhibited the Ca²⁺-influx induced by a TRPA1 receptor agonist (mustard oil), indicating an ability to decrease the activation of these sensory neurons. mdpi.com This suggests a potential analgesic effect.
Furthermore, in isolated mouse peritoneal macrophages stimulated with endotoxin (B1171834) (LPS), lutein 5,6-epoxide significantly decreased the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in a concentration-dependent manner. mdpi.comresearchgate.net This finding points to an anti-inflammatory and immunomodulatory role for the compound. mdpi.comtjnpr.org These effects on both neurons and immune cells highlight a capacity to influence cellular signaling and inflammatory pathways. mdpi.com
| Lutein 5,6-Epoxide Concentration | Effect on IL-1β Production |
|---|---|
| 1-10 µM | Concentration-dependent decrease |
| 100 µM | Significant decrease compared to control |
Effects on Gene Expression and Transcriptomic Responses
Role in Plant Stress Responses (e.g., light stress, photoacclimation)
Lutein 5,6-epoxide (Lx) is a key player in the photoprotective strategies of certain plants, particularly in response to light stress. It is a component of the lutein epoxide cycle, which runs parallel to the more ubiquitous violaxanthin cycle. This cycle involves the interconversion of lutein 5,6-epoxide and lutein, a process catalyzed by the same enzymes as the violaxanthin cycle: violaxanthin de-epoxidase (VDE) in high light and zeaxanthin epoxidase (ZE) in low light. researchgate.netnih.gov
Under conditions of excessive light, the de-epoxidation of violaxanthin to zeaxanthin is a primary mechanism for photoprotection through non-photochemical quenching (NPQ), or heat dissipation. tandfonline.com A similar light-dependent conversion occurs in the this compound cycle, where lutein 5,6-epoxide is converted to lutein. tandfonline.com This conversion is particularly prominent in shade-adapted plants when they are suddenly exposed to high light conditions. oup.comoup.comresearchgate.net
In deeply shaded leaves of the tropical tree Inga sp., which contain exceptionally high levels of lutein-epoxide, exposure to strong light initiates a rapid, reversible photoprotection. oup.comoup.comresearchgate.net This is followed by a more stable photoprotection that involves both the violaxanthin cycle and the slower, less readily reversible conversion of lutein-epoxide to lutein. oup.comoup.comresearchgate.net This "locks in" a photoprotective mechanism, transforming efficient light-harvesting antennae into centers for energy dissipation. oup.comoup.comresearchgate.netquimigen.pt It is hypothesized that the newly formed lutein occupies specific sites (L2 and V1) in the light-harvesting chlorophyll protein complexes of photosystem II, enhancing photoprotection. oup.comoup.comresearchgate.net
Studies on the tropical tree legume Inga sapindoides have shown that in shade leaves, light exposure triggers the conversion of Lx to lutein. This lutein then replaces Lx in specific binding sites within both trimeric and monomeric light-harvesting complexes, resulting in a xanthophyll composition similar to that of sun-acclimated leaves. nih.govresearchgate.net Interestingly, this light-induced conversion of Lx to lutein is not readily reversible overnight. nih.govresearchgate.net Reconstitution experiments with the Lhcb5 protein have demonstrated that the presence of Lx leads to a higher fluorescence yield, indicating more efficient energy transfer. nih.govresearchgate.net
The response of the this compound cycle can vary depending on the plant species and the specific stress conditions. In pepper (Capsicum annuum L.) seedlings subjected to low light and low temperature, the concentration of lutein-5,6-epoxide decreased significantly. cas.cz Conversely, in avocado (Persea americana) leaves, the response of the this compound cycle during sun and shade acclimation is complex and depends on the developmental stage of the leaf. nih.gov In mature shade leaves exposed to sun, a decrease in lutein precedes the de-epoxidation of both lutein 5,6-epoxide and violaxanthin. nih.gov The subsequent increase in lutein and antheraxanthin (B39726) + zeaxanthin pools is due to both de-epoxidation and de novo synthesis. nih.gov The re-epoxidation of lutein to form lutein 5,6-epoxide is remarkably slow, taking approximately 40 days in the shade to restore the original pool. nih.gov
The following table summarizes the changes in lutein 5,6-epoxide concentrations in different plant species under varying light stress conditions.
| Plant Species | Stress Condition | Change in Lutein 5,6-epoxide | Reference |
| Inga sp. | Shade to high light | Decrease | oup.comoup.comresearchgate.net |
| Inga sapindoides | Shade to high light | Decrease | nih.govresearchgate.net |
| Capsicum annuum L. | Low light & low temperature | Decrease | cas.cz |
| Persea americana (mature shade leaves) | Shade to sun | Decrease | nih.gov |
Proposed Functions in Specific Non-Human Animal Models (Focus on Mechanisms, not Clinical Efficacy)
While the primary research focus on lutein 5,6-epoxide has been in the context of plant physiology, some studies have begun to explore its effects in non-human animal models, particularly concerning inflammatory responses.
In a study using rat primary sensory neurons and isolated mouse peritoneal macrophages, (all-E)-lutein 5,6-epoxide demonstrated inhibitory effects on inflammatory mechanisms. mdpi.comresearchgate.net Specifically, it was shown to decrease the percentage of primary sensory neurons that responded to mustard oil, an activator of the transient receptor potential ankyrin 1 (TRPA1) receptor, which is involved in nociception. mdpi.com This suggests a potential role for lutein 5,6-epoxide in modulating neurogenic inflammation by possibly influencing the hydrophobic interactions between the TRPA1 ion channel and the cell membrane. mdpi.com
Furthermore, the same study found that lutein 5,6-epoxide reduced the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine interleukin-1β (IL-1β) in mouse peritoneal macrophages. mdpi.comresearchgate.net This indicates a potential anti-inflammatory activity by directly affecting immune cells. mdpi.comresearchgate.net
The following table details the observed effects of (all-E)-lutein 5,6-epoxide in non-human animal model systems.
| Model System | Treatment | Observed Effect | Proposed Mechanism | Reference |
| Rat primary sensory neurons | (all-E)-lutein 5,6-epoxide | Decreased response to TRPA1 agonist (mustard oil) | Modulation of TRPA1 ion channel gating through interaction with membrane lipid rafts. | mdpi.com |
| Mouse peritoneal macrophages | (all-E)-lutein 5,6-epoxide | Decreased LPS-induced IL-1β production | Direct anti-inflammatory effect on macrophages. | mdpi.comresearchgate.net |
It is important to note that research into the effects of lutein 5,6-epoxide in animal models is still in its early stages, and further investigation is needed to fully elucidate its mechanisms of action.
Advanced Analytical Methodologies for Lutein 5,6 Epoxide Research
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The initial and critical step in the analysis of lutein (B1675518) 5,6-epoxide from biological sources is the extraction process. The choice of method and solvents is paramount to ensure the integrity of this labile compound.
A common procedure for extracting lutein 5,6-epoxide from plant materials, such as Melilotus officinalis (melilot), involves a multi-step solvent extraction. mdpi.com Initially, the material is extracted with acetone, followed by diethyl ether. acs.org The combined extracts are then subjected to saponification, a process that uses a strong base like potassium hydroxide (B78521) in methanol (B129727) to hydrolyze esterified carotenoids, ensuring that all lutein 5,6-epoxide is in its free form for accurate quantification. acs.org This heterogeneous phase saponification is typically carried out overnight. acs.org Following saponification, the mixture is washed repeatedly with water to remove soaps and other water-soluble impurities. acs.org For some applications, a mixture of hexane, ethyl alcohol, and ethyl acetate (B1210297) has been utilized for extraction. nih.gov
For the extraction of lutein from microalgae, such as Scenedesmus almeriensis, pressurized liquid extraction (PLE) has been explored. cetjournal.it This technique uses elevated temperatures and pressures to enhance extraction efficiency. cetjournal.it Solvents like ethanol, acetone, and a chloroform:methanol mixture have been tested, with the latter showing optimal results at 60°C. cetjournal.it
Optimization for Epoxide Integrity and Stability
Lutein 5,6-epoxide is highly susceptible to degradation, particularly through acid-catalyzed rearrangement and oxidation. researchgate.netsemanticscholar.org Therefore, extraction and sample handling protocols must be carefully optimized to maintain its structural integrity.
Key considerations for stability include:
Protection from Light and Heat: Carotenoids are sensitive to light and thermal degradation. nih.govsemanticscholar.org Samples should be processed under dim light and at low temperatures whenever possible. Storage at temperatures as low as -80°C is recommended to minimize degradation. nih.gov
Prevention of Oxidation: The conjugated double bond system in lutein 5,6-epoxide makes it prone to oxidation. nih.gov The addition of antioxidants, such as butylated hydroxyanisole (BHA), to the extraction solvents can help mitigate this. nih.gov Furthermore, flushing samples with an inert gas like nitrogen before sealing and storage helps to prevent oxygen-mediated degradation. nih.gov
Control of Acidity: Acidic conditions can catalyze the rearrangement of the 5,6-epoxy group to form 5,8-epoxy furanoids, such as flavoxanthin (B1240090) and chrysanthemaxanthin. acs.orgresearchgate.net It is crucial to avoid acidic environments during extraction and analysis. The use of neutralized glassware and solvents is advisable. The acid-catalyzed rearrangement is a known chemical reaction used for the identification of 5,6-epoxides. mdpi.com
Chromatographic Separation Techniques for Isomer Resolution and Quantification
High-performance liquid chromatography (HPLC) is the cornerstone for the separation and quantification of lutein 5,6-epoxide and its isomers from complex mixtures. researchgate.net The choice of the stationary phase is critical for achieving the desired resolution.
High-Performance Liquid Chromatography (HPLC) with various stationary phases (e.g., C18, C30)
Reversed-phase HPLC is the most common mode of separation for carotenoids. nih.gov
C18 Columns: These columns are widely used for carotenoid analysis. researchgate.netnih.gov However, they may not always provide sufficient resolution for complex mixtures containing various isomers. nih.gov For instance, the separation of lutein and its positional isomer zeaxanthin (B1683548) can be challenging on a C18 column. nih.gov Despite this, many studies successfully employ C18 columns for the determination of major carotenoids. cetjournal.itnih.gov
C30 Columns: Polymeric C30 columns are recognized for their superior ability to resolve geometric (cis/trans) and positional isomers of carotenoids, including lutein 5,6-epoxide. nih.govnih.govmdpi.com The increased carbon load and unique phase chemistry of C30 columns provide enhanced shape selectivity, which is crucial for separating structurally similar carotenoid isomers. nih.gov These columns are particularly effective for separating non-polar carotenes and their isomers. mdpi.com Studies have shown that C30 columns offer much-improved resolution of carotenoids from various plant samples compared to C18 columns. nih.gov The separation of diastereomers of 3-hydroxy-5,6-epoxy carotenoids can be achieved using either C18 or C30 stationary phases. researchgate.net
The mobile phase typically consists of a gradient mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water. The column temperature is another important parameter that can be optimized to improve separation, with lower temperatures often favoring the resolution of cis/trans isomers. nih.gov
| Stationary Phase | Advantages | Disadvantages | Common Applications |
| C18 | Widely available, good for general carotenoid profiling. | May have limited resolution for geometric and positional isomers. nih.gov | Quantification of major carotenoids like lutein and β-carotene. cetjournal.itnih.gov |
| C30 | Excellent resolution of geometric (cis/trans) and positional isomers. nih.govnih.govmdpi.com | Can lead to longer analysis times due to strong retention of non-polar compounds. | Detailed carotenoid profiling, including separation of lutein 5,6-epoxide isomers. nih.govnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC has emerged as a powerful technique for carotenoid analysis, offering significant advantages over conventional HPLC. researchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analyses, narrower peaks leading to increased signal-to-noise ratios, and greater sensitivity. researchgate.net While C18 columns are used in UHPLC for faster analysis, C30 columns in conventional HPLC may still offer better resolution for certain isomers, albeit with longer run times. nih.gov
Spectroscopic Characterization for Quantitative Analysis and Structural Confirmation
Spectroscopic techniques are indispensable for both the quantification and the definitive identification of lutein 5,6-epoxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a fundamental tool for the analysis of carotenoids, owing to their characteristic light-absorbing properties conferred by the long system of conjugated double bonds. researchgate.net The UV-Vis spectrum of a carotenoid provides valuable information about its chromophore.
The identification of individual carotenoids, including lutein 5,6-epoxide, relies on their UV-Vis spectroscopic properties in different solvents. mdpi.com The shape of the spectrum, specifically the spectral fine structure, and the wavelengths of maximum absorption (λmax) are key identifying features. For instance, the acid-catalyzed rearrangement of 5,6-epoxyxanthophylls to their 5,8-epoxy counterparts results in a characteristic shift in the UV-Vis spectrum, which can be used as a diagnostic tool. researchgate.net In a study on melilot extracts, individual carotenoids were identified based on their UV-Vis properties and other chemical reactions. mdpi.com
| Compound | Solvent System | λmax (nm) | Reference |
| Lutein 5,6-epoxide | Ether/Hexane (1:1) | Not explicitly stated for the epoxide alone, but its rearrangement product, flavoxanthin/chrysanthemaxanthin, shows distinct spectral shifts. | researchgate.net |
| Lutein | Not specified | 452 | researchgate.net |
| Zeaxanthin | Not specified | 450, 476 | mdpi.com |
Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a cornerstone technique for the molecular weight determination and structural analysis of Lutein 5,6-epoxide. In positive ion mode, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), Lutein 5,6-epoxide exhibits a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 585, corresponding to its molecular formula C₄₀H₅₆O₃. mdpi.commdpi.com Some studies also report the molecular ion radical [M]⁺˙ at m/z 584. nih.govnih.govebi.ac.uk
Collision-induced dissociation (CID) experiments in MS/MS provide characteristic fragmentation patterns essential for structural confirmation. A common fragmentation pathway for Lutein 5,6-epoxide involves the sequential loss of water molecules from its two hydroxyl groups. This is observed as fragment ions at m/z 567 [M+H-H₂O]⁺ and m/z 549 [M+H-2H₂O]⁺. mdpi.comresearchgate.net The presence of these fragments helps to confirm the dihydroxy nature of the molecule.
However, the ionization process for carotenoids can be complex, sometimes yielding molecular ion radicals alongside protonated molecules with minimal initial fragmentation. nih.govebi.ac.uk The fragmentation pattern of Lutein 5,6-epoxide can also show remarkable similarity to its structural isomers, such as antheraxanthin (B39726), and its acid-catalyzed rearrangement product, flavoxanthin (a 5,8-epoxide), which presents a significant analytical challenge. researchgate.netresearchgate.net For instance, while both lutein epoxide and antheraxanthin have a molecular weight of 584 Da, subtle differences in their fragmentation, such as the presence or absence of the ion at m/z 566 [M-18]⁺, have been used to attempt differentiation, though this can be dependent on the specific ionization conditions. researchgate.net
| Ion Type | Reported m/z | Interpretation | Source |
|---|---|---|---|
| Protonated Molecule | 585 | [M+H]⁺ | mdpi.commdpi.com |
| Molecular Ion Radical | 584 | [M]⁺˙ | nih.govnih.gov |
| Fragment Ion | 567 | [M+H-H₂O]⁺ | mdpi.commdpi.com |
| Fragment Ion | 549 / 548 | [M+H-2H₂O]⁺ | mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of Lutein 5,6-epoxide. While MS provides molecular weight and fragmentation data, NMR offers detailed insight into the carbon-hydrogen framework and the spatial arrangement of atoms. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals in the molecule. mdpi.comnaro.go.jpsemanticscholar.org
¹H-NMR spectra are critical for determining the geometry of the polyene chain (i.e., identifying cis or trans isomers) and the relative stereochemistry of the end groups. For example, the chemical shifts and coupling constants of the olefinic protons provide information on the configuration of the double bonds. mdpi.com ¹³C-NMR is particularly powerful for identifying the position of Z (or cis) double bonds, as the carbons adjacent to a cis bond exhibit a characteristic upfield shift compared to the all-E (or all-trans) isomer. semanticscholar.org
NMR has been instrumental in distinguishing Lutein 5,6-epoxide from its furanoid rearrangement products, such as flavoxanthin and chrysanthemaxanthin. acs.org The acid-catalyzed conversion of the 5,6-epoxy group to a 5,8-epoxy (furanoid) group results in significant changes in the chemical shifts of protons and carbons around the modified ring, which are readily detectable by NMR. acs.org However, a key limitation of NMR is that it cannot distinguish between the enantiomers that result from the epoxidation process, such as the naturally occurring (3S,5R,6S,3'R,6'R) form and its (3S,5S,6R,3'R,6'R) diastereomer, as their NMR spectra are identical. mdpi.comnih.gov
| Position | ¹³C (δ ppm) | ¹H (δ ppm, mult., J Hz) | Position | ¹³C (δ ppm) | ¹H (δ ppm, mult., J Hz) |
|---|---|---|---|---|---|
| 3 | 65.4 (d) | 3.94 (m) | 3' | 65.9 (d) | 4.24 (m) |
| 4 | 45.2 (t) | 1.61 (dd), 1.29 (dd) | 4' | 48.3 (t) | 1.97 (m), 1.45 (m) |
| 5 | 70.7 (s) | - | 5' | 138.1 (s) | - |
| 6 | 62.0 (d) | 2.89 (d, 4.2) | 6' | 124.6 (d) | 5.44 (br s) |
Chiral Separation Techniques for Enantiomeric Analysis
The epoxidation of the β-ring in the precursor lutein is a diastereoselective process that can yield two diastereomers with different configurations at the C-5 and C-6 positions. mdpi.comnih.gov The naturally occurring form is typically the (5R,6S) epoxide. These stereoisomers, which are enantiomeric at the epoxide center, cannot be distinguished by non-chiral methods like standard HPLC or NMR. mdpi.comnih.gov
Resolution of these enantiomers requires chiral separation techniques, most notably chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose (B213188) (e.g., Chiralpak and Chiralcel columns), have proven effective for separating carotenoid epoxides. mdpi.comnih.govscience.gov
For unambiguous assignment of the absolute configuration of the separated enantiomers, HPLC is often coupled with a chiroptical detector, such as a Circular Dichroism (CD) detector. mdpi.com The CD spectrum is unique for each enantiomer (mirror images of each other), providing definitive proof of its stereochemical identity when compared to standards or theoretical models. mdpi.comnih.gov This combination of chiral HPLC and CD detection is the most powerful approach for the complete stereochemical analysis of Lutein 5,6-epoxide.
Challenges in Detection, Quantification, and Isomer Differentiation in Diverse Matrices
The analysis of Lutein 5,6-epoxide is fraught with challenges, particularly when it is present in complex biological or food matrices. service.gov.uk
Detection and Quantification: Lutein 5,6-epoxide is often found at low concentrations alongside a vast excess of other lipids and pigments. This necessitates robust extraction and sample clean-up procedures. Saponification is frequently employed to hydrolyze interfering triglycerides and chlorophylls, but the alkaline conditions can potentially cause degradation or isomerization of the target analyte. mdpi.com The inherent chemical instability of epoxycarotenoids to light, acid, and heat can lead to the formation of artifacts, such as 5,8-epoxy furanoids (e.g., flavoxanthin), resulting in an underestimation of the native Lutein 5,6-epoxide content. psu.edu
Isomer Differentiation: A major analytical hurdle is the differentiation of Lutein 5,6-epoxide from its various isomers.
Structural Isomers: As mentioned, Lutein 5,6-epoxide (m/z 584) is isomeric with antheraxanthin. While they can be separated chromatographically, their mass spectra can be very similar, requiring careful analysis of fragmentation patterns for distinction. mdpi.comresearchgate.net
Rearrangement Isomers: The facile acid-catalyzed rearrangement of the 5,6-epoxy group to the more stable 5,8-epoxy (furanoid) structure creates isomers like flavoxanthin and chrysanthemaxanthin. These possess the same molecular weight and can be difficult to resolve from Lutein 5,6-epoxide and from each other on standard C18 columns, often requiring specialized C30 columns or specific gradient conditions. nih.govresearchgate.netacs.org
Geometrical (cis/trans) Isomers: Lutein 5,6-epoxide can exist as various geometrical isomers. These isomers often co-elute or have very similar UV-Vis spectra, making their individual quantification difficult without high-resolution chromatography (e.g., on a C30 column) and comparison to authentic standards. nih.govmdpi.com
Enantiomers/Diastereomers: As detailed in section 6.4, distinguishing the stereoisomers formed during epoxidation is impossible without chiral separation techniques. mdpi.comnih.gov
Addressing these challenges requires a multi-faceted analytical approach, combining high-efficiency chromatographic separations (HPLC with C30 or chiral columns) with information-rich detection methods like DAD, MS/MS, and NMR to achieve reliable identification and accurate quantification of Lutein 5,6-epoxide in complex samples.
Stereochemistry and Isomerism of Lutein 5,6 Epoxide
Identification and Characterization of Geometric (E/Z) and Optical Isomers
The structure of lutein (B1675518) 5,6-epoxide allows for both geometric (cis/trans or E/Z) isomerism along its conjugated double bond system and optical isomerism due to its stereogenic centers.
Geometric (E/Z) Isomers:
The polyene chain of lutein 5,6-epoxide can exist in an all-trans (all-E) configuration or various mono-cis or poly-cis (Z) forms. iupac.org The all-E isomer is typically the most abundant in nature. farmaciajournal.com However, exposure to factors like light, heat, and acid can induce isomerization, leading to the formation of cis-isomers. google.com
Several geometric isomers of lutein 5,6-epoxide have been identified and characterized. For instance, in dandelion (Taraxacum officinale), six geometrical isomers were separated using high-performance liquid chromatography (HPLC) on a C30 column. researchgate.net The primary isomer was all-E-lutein epoxide, with significant quantities of the (9Z)- and (9'Z)-isomers also detected. researchgate.net Similarly, studies on chrysanthemum petals have revealed the presence of eight different geometric isomers of lutein 5,6-epoxide. farmaciajournal.com
The identification of these isomers often relies on a combination of chromatographic and spectroscopic techniques. HPLC with a C30 stationary phase is particularly effective for separating geometric isomers. researchgate.net Spectroscopic methods, including UV-visible spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, are crucial for structural elucidation. ebi.ac.ukresearchgate.net Key characteristics used for identification include:
UV-Visible Spectra: The position of the absorption maxima (λmax) and the presence of a "cis-peak" (a subsidiary absorption band at a shorter wavelength) are indicative of the geometric configuration. iupac.org For example, a hypsochromic (blue) shift in λmax is often observed for cis-isomers compared to the all-trans form. researchgate.net
NMR Spectroscopy: 1H-NMR spectroscopy provides detailed information about the geometry of the double bonds through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net
Some of the identified geometric isomers of lutein 5,6-epoxide include:
all-E-lutein 5,6-epoxide
(9Z)-lutein 5,6-epoxide researchgate.net
(9'Z)-lutein 5,6-epoxide researchgate.net
(13Z)-lutein 5,6-epoxide
(13'Z)-lutein 5,6-epoxide
It is important to note that some cis-isomers, such as the (9'Z)-isomer, may be artifacts formed during the extraction and analysis process rather than being naturally present. researchgate.net
Optical Isomers:
Lutein 5,6-epoxide possesses several chiral centers, leading to the possibility of multiple stereoisomers. The absolute configuration of naturally occurring lutein is (3R,3'R,6'R). nih.gov The epoxidation of the 5,6-double bond in lutein can result in two diastereomers with different stereochemistry at the C-5 and C-6 positions. All naturally occurring xanthophyll 5,6-epoxides have been found to have a trans-relationship between the hydroxyl group at C-3 and the epoxide group. arkat-usa.org
The epoxidation process can produce diastereomeric 5,6-epoxides with (5R,6S) and (5S,6R) absolute configurations. mdpi.com The separation of these diastereomers, such as the anti-(3S,5R,6S) and syn-(3S,5S,6R) forms of 3-hydroxy-5,6-epoxy carotenoids, can be achieved using chromatographic techniques like open-column chromatography or HPLC with C18 or C30 stationary phases. mdpi.com
The stereochemistry of the 3,5,6-trihydroxy-β-end group has been investigated using NOE and circular dichroism (CD) data. seiken-site.or.jp For instance, the acid-catalyzed rearrangement of lycopene (B16060) 5,6-epoxide, a related carotenoid epoxide, has been studied to understand the stereochemistry of the resulting products. scispace.com
Biological Significance of Specific Stereoisomers in Functional Contexts
While research on the specific biological functions of individual lutein 5,6-epoxide stereoisomers is ongoing, the broader class of carotenoid epoxides is known to play a role in photosynthesis. mdpi.com The lutein epoxide cycle, which involves the interconversion of lutein and lutein 5,6-epoxide, is a xanthophyll cycle that operates in some higher plants. ebi.ac.ukresearchgate.net
This cycle is analogous to the well-established violaxanthin (B192666) cycle and is believed to have a photoprotective function, although its precise physiological roles are still being elucidated. ebi.ac.ukresearchgate.net The de-epoxidation of lutein 5,6-epoxide to lutein is catalyzed by the enzyme violaxanthin de-epoxidase, particularly under high light conditions. researchgate.net This process is thought to be involved in dissipating excess light energy and protecting the photosynthetic apparatus from photodamage. mdpi.com
The (all-E)-isomer of lutein 5,6-epoxide has been shown to possess anti-inflammatory properties. mdpi.com Studies have demonstrated its ability to inhibit the activation of primary sensory neurons and reduce the release of pro-inflammatory cytokines from macrophages. mdpi.com This suggests that specific stereoisomers may have distinct therapeutic potential. The trans-isomeric form of carotenoids is generally preferred for nutraceutical applications due to its higher bioavailability. google.com
Methods for Stereochemical Assignment and Purity Assessment in Research
The unambiguous determination of the stereochemistry and purity of lutein 5,6-epoxide isomers is critical for accurate research and potential applications. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating stereoisomers. Chiral stationary phases are specifically designed to separate enantiomers and diastereomers. mdpi.comseiken-site.or.jp For geometric isomers, reversed-phase columns, particularly C30 columns, offer excellent resolution. researchgate.netresearchgate.net The elution order and retention times provide initial identification, which is then confirmed by spectroscopic analysis. mdpi.com
Spectroscopic Methods:
UV-Visible Spectroscopy: As mentioned earlier, the UV-Vis spectrum provides key information about the geometric configuration of the polyene chain. ebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1H-NMR and 13C-NMR, is indispensable for detailed structural elucidation. researchgate.netmdpi.com Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) help in assigning proton signals and determining the relative stereochemistry of the molecule. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. ebi.ac.ukmdpi.com HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the simultaneous separation and identification of isomers. ebi.ac.uk
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules by measuring their differential absorption of left and right circularly polarized light. seiken-site.or.jpgoogle.comrsc.org
Chemical Reactions: Specific chemical reactions can be used to aid in identification. For example, the acid-catalyzed rearrangement of 5,6-epoxides to their 5,8-furanoid oxide isomers results in a characteristic hypsochromic shift in the UV-Vis spectrum, serving as a useful microscale test. arkat-usa.orgmdpi.com
The purity of an isolated isomer is typically assessed by the sharpness and symmetry of its peak in an HPLC chromatogram and by the absence of signals from other isomers in its NMR spectrum.
Biotechnological and Synthetic Biology Approaches for Investigating Lutein 5,6 Epoxide
Genetic Engineering of Model Organisms for Modulating Lutein (B1675518) 5,6-Epoxide Levels (e.g., Arabidopsis thaliana)
The investigation of lutein 5,6-epoxide's specific roles in photosynthesis has been historically challenging due to its absence in common model organisms like Arabidopsis thaliana and the concurrent operation of the violaxanthin (B192666) cycle in plants that do possess the lutein epoxide (LxL) cycle. pnas.orgosti.gov To overcome this, researchers have successfully engineered Arabidopsis thaliana to create a model system with a functional LxL cycle, effectively isolating it from the violaxanthin (VAZ) cycle. pnas.orgpnas.org
This was achieved by introducing a gene encoding a zeaxanthin (B1683548) epoxidase from the microalga Nannochloropsis oceanica (NoZEP1) into an Arabidopsis mutant line known as szl1. pnas.org The szl1 mutant has a partial loss-of-function mutation in the lycopene (B16060) β-cyclase (LCYB) gene, which leads to an accumulation of xanthophylls derived from α-carotene, such as lutein, at the expense of the β-xanthophylls that constitute the VAZ cycle. pnas.org The expression of the NoZEP1 gene in the szl1 background enabled the conversion of the accumulated lutein into lutein 5,6-epoxide, thereby establishing a complete and functionally isolated LxL cycle. pnas.orgpnas.org
Studies using these engineered Arabidopsis lines have provided clear evidence for the role of the LxL cycle. It was demonstrated that the accumulation of lutein 5,6-epoxide is associated with an increase in the efficiency of photosystem II (PSII) in dark-acclimated states. pnas.org Furthermore, the light-driven de-epoxidation of lutein 5,6-epoxide to lutein was shown to be catalyzed by the endogenous violaxanthin de-epoxidase (VDE). pnas.orgpnas.org This conversion was found to be reversible in low-light conditions, with the re-epoxidation of lutein back to lutein 5,6-epoxide occurring much faster than previously observed in non-model species. pnas.org These genetically modified Arabidopsis lines have been instrumental in demonstrating the LxL cycle's role in modulating a rapid component of nonphotochemical quenching (NPQ), a crucial mechanism for preventing photoinhibition in excess light. pnas.orgosti.gov
Table 1: Genetic Components Used in Engineering the this compound Cycle in Arabidopsis thaliana
| Component | Description | Role in Engineering |
|---|---|---|
| Arabidopsis thalianaszl1 mutant | A line with a partial loss-of-function mutation in the lycopene β-cyclase (LCYB) gene. | Enriches the plant in α-branch carotenoids like lutein, providing the substrate for lutein 5,6-epoxide synthesis. pnas.org |
| NoZEP1 gene | A gene from the microalga Nannochloropsis oceanica encoding a zeaxanthin epoxidase. | Catalyzes the epoxidation of lutein to form lutein 5,6-epoxide in the engineered plant. pnas.org |
| Violaxanthin de-epoxidase (VDE) | An endogenous enzyme in Arabidopsis thaliana. | Responsible for the light-driven de-epoxidation of lutein 5,6-epoxide to lutein. pnas.orgpnas.org |
Cell Culture and Fermentation Strategies for Research Material Production
The production of lutein 5,6-epoxide for research purposes can be achieved through various cell culture and fermentation strategies, primarily utilizing microorganisms. While higher plants can be a source, microbial systems offer advantages in terms of scalability and process control.
Microalgae are a natural source of lutein 5,6-epoxide, and their cultivation is a viable method for its production. For instance, lutein 5,6-epoxide is a known component of the carotenoid profile in certain microalgae.
Furthermore, metabolic engineering of model microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) has emerged as a powerful approach for producing a range of carotenoids, including the precursors to lutein 5,6-epoxide. researchgate.netnih.gov While high-yield production of lutein 5,6-epoxide itself is not yet a primary focus, the successful engineering of E. coli to produce significant quantities of lutein (up to 11 mg/L) demonstrates the potential of these platforms. researchgate.net The synthesis of lutein in E. coli requires the introduction of a complex biosynthetic pathway, including genes for lycopene ε- and β-cyclases and cytochrome P450 enzymes. researchgate.net
Similarly, S. cerevisiae has been engineered to produce lutein through the co-expression of genes from different organisms, such as β-cyclase from Xanthophyllomyces dendrorhous, ε-cyclase from Tagetes erecta, and hydroxylases from Arabidopsis thaliana. nih.gov The established production of violaxanthin in engineered E. coli also provides a platform that could potentially be adapted for lutein 5,6-epoxide synthesis by introducing the appropriate epoxidase. nih.gov
An Antarctic soil bacterium, identified as a Flavobacterium species (isolate CN7), has been shown to produce a cocktail of carotenoids, including lutein and zeaxanthin, at concentrations up to 6 mg/L. mdpi.com While this specific isolate was not reported to produce lutein 5,6-epoxide, the diversity of carotenoids produced by such extremophilic microorganisms suggests they could be a source of novel enzymes or strains for future engineering efforts. mdpi.com The fermentation conditions for these microorganisms, such as temperature and media composition, are critical factors in optimizing carotenoid yield.
Table 2: Microbial Systems for Carotenoid Production Relevant to Lutein 5,6-Epoxide
| Organism | Carotenoid Produced | Production Level | Relevance to Lutein 5,6-Epoxide |
|---|---|---|---|
| Escherichia coli | Lutein | 11 mg/L | Demonstrates the feasibility of producing the direct precursor to lutein 5,6-epoxide in a microbial host. researchgate.net |
| Saccharomyces cerevisiae | Lutein | Not specified | Provides an alternative eukaryotic microbial chassis for lutein and potentially lutein 5,6-epoxide synthesis. nih.gov |
| Flavobacterium sp. (CN7) | Lutein and Zeaxanthin | ~3 mg/L (lutein-like) | Highlights the potential of novel bacteria as sources for carotenoid production. mdpi.com |
| E. coli | Violaxanthin | Not specified | An established platform that could be modified with an appropriate epoxidase to produce epoxy-xanthophylls. nih.gov |
Chemoenzymatic Synthesis of Lutein 5,6-Epoxide Analogs for Mechanistic Probes
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules and their analogs. This approach is particularly valuable for producing probes to investigate the mechanisms of action of natural products like lutein 5,6-epoxide.
The synthesis of carotenoid analogs often involves the enzymatic resolution of racemic mixtures to obtain enantiomerically pure building blocks. For example, lipases are commonly used for the kinetic resolution of racemic alcohols and esters through acetylation or trans-esterification reactions. mdpi.com This technique has been successfully applied to the synthesis of chiral ionone (B8125255) derivatives, which are structural components of many carotenoids. mdpi.com For instance, the resolution of racemic epoxy-ionols using lipase (B570770) PS-mediated acetylation allows for the preparation of specific enantiomers that can serve as starting materials for the synthesis of carotenoid analogs. mdpi.com
While the direct chemoenzymatic synthesis of lutein 5,6-epoxide analogs is not extensively documented in readily available literature, the principles have been established in the synthesis of other complex natural products. nih.gov For example, in the synthesis of the meroterpenoid anditomin, fungal terpene synthases were shown to accept a library of non-natural, chemically synthesized precursors, demonstrating the potential for enzymes to process unnatural substrates. nih.gov This highlights the possibility of using carotenoid biosynthesis enzymes, such as epoxidases, with chemically modified lutein precursors to generate a variety of lutein 5,6-epoxide analogs. These analogs, which could have altered chain lengths, different functional groups, or modified end-rings, would be invaluable as mechanistic probes to study the specific structural requirements for the biological functions of lutein 5,6-epoxide in light harvesting and photoprotection.
The development of water-soluble complexes of lutein 5,6-epoxide, for instance with randomly methylated-β-cyclodextrin, also represents a key chemical modification that facilitates its use in in vitro pharmacological and mechanistic studies. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Lutein 5,6-epoxide |
| Lutein |
| Zeaxanthin |
| Violaxanthin |
| Antheraxanthin (B39726) |
| α-Carotene |
| β-Carotene |
| Neoxanthin (B191967) |
| Lycopene |
| Anditomin |
| Terpene |
| Ionone |
| Epoxy-ionol |
Interactions of Lutein 5,6 Epoxide with Other Biomolecules and Metabolic Pathways
Cross-talk with Other Carotenoid Pathways and Pools
Lutein (B1675518) 5,6-epoxide is intrinsically linked to the broader network of carotenoid biosynthesis, particularly the α-carotene branch. pnas.org Its existence and concentration are often related to the dynamics of other major carotenoids, such as lutein and those involved in the violaxanthin (B192666) cycle.
The Lutein-Epoxide Cycle : In certain plants, lutein 5,6-epoxide is a key component of a xanthophyll cycle, analogous to the well-known violaxanthin cycle. nih.govoup.com This cycle involves the light-dependent de-epoxidation of lutein 5,6-epoxide to lutein, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE). pnas.orgresearchgate.net The reverse reaction, the epoxidation of lutein back to lutein 5,6-epoxide, is thought to be catalyzed by zeaxanthin (B1683548) epoxidase (ZE). nih.govoup.com However, the epoxidation of lutein is significantly slower than that of zeaxanthin, leading to an accumulation of lutein under high light conditions. nih.govoup.com
Relationship with the Violaxanthin Cycle : The lutein-epoxide cycle operates in parallel with the violaxanthin cycle, which is ubiquitous in higher plants and involves the interconversion of violaxanthin, antheraxanthin (B39726), and zeaxanthin. oup.comnih.gov Both cycles utilize the same enzyme, violaxanthin de-epoxidase, for the de-epoxidation step. pnas.orgresearchgate.net This shared enzymatic machinery suggests a coordinated response to light stress, where both cycles contribute to photoprotection. For instance, in the parasitic plant Cuscuta reflexa, which lacks neoxanthin (B191967), lutein-5,6-epoxide is present in substantial amounts and undergoes a light-driven de-epoxidation similar to violaxanthin. pnas.orgpnas.org
Compensatory Roles and Biosynthetic Interplay : The presence and accumulation of lutein 5,6-epoxide can be influenced by the status of other carotenoid pools. In Cuscuta reflexa, it has been proposed that the accumulation of lutein 5,6-epoxide may be a compensatory mechanism for the absence of neoxanthin, which is typically derived from the β-carotene branch of the carotenoid pathway. pnas.org This suggests a degree of plasticity in the carotenoid biosynthesis network, where a deficiency in one branch can be partially compensated for by another. Studies in grapevine have also shown the presence of lutein 5,6-epoxide, providing evidence for the functioning of the lutein-epoxide cycle in this species as well. nih.gov
Association with Light-Harvesting Complexes and Other Pigment-Protein Complexes
Lutein 5,6-epoxide is not a free-floating molecule within the thylakoid membrane; instead, it is tightly bound to pigment-protein complexes, most notably the light-harvesting complexes (LHCs) of photosystems I (PSI) and II (PSII). nih.govpnas.org
Binding Sites and Dynamics : Research on the tropical tree Inga sapindoides has provided insights into the specific binding sites of lutein 5,6-epoxide within the LHCs. nih.govresearchgate.net In shade-acclimated leaves, lutein 5,6-epoxide is found in both monomeric and trimeric LHCs. nih.gov Upon exposure to high light, the de-epoxidation of lutein 5,6-epoxide to lutein occurs, and this newly formed lutein can replace lutein 5,6-epoxide at specific sites, including the peripheral V1 site and the internal L2 site. nih.govnih.gov This exchange leads to a xanthophyll composition that is more characteristic of sun-acclimated leaves. nih.gov The distribution of lutein 5,6-epoxide within the thylakoid membrane is similar to that of violaxanthin, suggesting they occupy similar binding sites within the LHCs. nih.gov
Functional Implications of Association : The association of lutein 5,6-epoxide with LHCs has significant functional consequences. Studies with recombinant Lhcb5 have shown that reconstitution with lutein 5,6-epoxide results in a higher fluorescence yield, indicating more efficient energy transfer from xanthophylls to chlorophyll (B73375) a. nih.govresearchgate.net This suggests that in low-light conditions, the presence of lutein 5,6-epoxide may enhance light-harvesting efficiency. Conversely, its conversion to lutein under high light is thought to "lock in" a photoprotective state, facilitating the dissipation of excess energy. oup.comoup.com
Influence on Enzyme Activities and Metabolic Fluxes within Carotenoid Network
The presence and interconversion of lutein 5,6-epoxide directly impact the activity of key enzymes in the carotenoid biosynthetic pathway and alter the metabolic flux through different branches of this network.
Substrate for Violaxanthin De-epoxidase (VDE) : Lutein 5,6-epoxide is a recognized substrate for the enzyme violaxanthin de-epoxidase (VDE). pnas.orgresearchgate.net In vitro studies have shown that VDE can de-epoxidize lutein 5,6-epoxide at a rate comparable to its primary substrate, violaxanthin. pnas.org This enzymatic reaction is a critical control point, linking the lutein-epoxide cycle to the cellular redox state and the need for photoprotection. The de-epoxidation of lutein 5,6-epoxide to lutein upon exposure to high light represents a significant shift in the metabolic flux within the α-carotene branch of the carotenoid pathway. oup.com
Interaction with Zeaxanthin Epoxidase (ZEP) : The epoxidation of lutein to form lutein 5,6-epoxide is presumed to be catalyzed by zeaxanthin epoxidase (ZEP). nih.govoup.com However, the efficiency of this reaction appears to vary among species and conditions. Some studies suggest that lutein may not be a preferred substrate for ZEP in all plants. mdpi.com The slow rate of lutein epoxidation compared to the rapid de-epoxidation of lutein 5,6-epoxide is a key feature of the lutein-epoxide cycle, leading to the accumulation of lutein under sustained high light. nih.govoup.com Interestingly, research on the diatom Phaeodactylum tricornutum identified a zeaxanthin epoxidase (Zep2) with broad substrate specificity, capable of converting lutein to lutein-5,6-epoxide. nih.gov
| Interaction Type | Interacting Biomolecule(s) | Key Findings |
| Metabolic Pathway Cross-talk | Lutein, Violaxanthin, Antheraxanthin, Zeaxanthin | Lutein 5,6-epoxide participates in the lutein-epoxide cycle, which runs in parallel to the violaxanthin cycle. oup.comnih.gov |
| Enzyme Interaction | Violaxanthin De-epoxidase (VDE) | VDE catalyzes the light-dependent conversion of lutein 5,6-epoxide to lutein. pnas.orgresearchgate.net |
| Enzyme Interaction | Zeaxanthin Epoxidase (ZEP) | ZEP is thought to catalyze the slower conversion of lutein back to lutein 5,6-epoxide. nih.govoup.com |
| Protein Complex Association | Light-Harvesting Complexes (LHCs) | Lutein 5,6-epoxide is tightly bound to LHCs and can replace other xanthophylls like neoxanthin. pnas.orgpnas.orgleffingwell.com |
| Binding Site Dynamics | V1 and L2 sites in LHCs | Upon de-epoxidation, the resulting lutein can occupy the V1 and L2 binding sites within the LHCs. nih.govnih.gov |
Future Research Directions and Unresolved Questions in Lutein 5,6 Epoxide Biochemistry and Physiology
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of lutein (B1675518) 5,6-epoxide remains a subject of investigation. While it is understood to be an epoxycarotenol derivative of lutein, the specific enzymes and regulatory mechanisms governing its formation are not fully characterized. nih.govpnas.org It is widely presumed that the enzymes involved in the violaxanthin (B192666) cycle, namely violaxanthin de-epoxidase (VDE) and zeaxanthin (B1683548) epoxidase (ZE), also catalyze the conversions between lutein and lutein 5,6-epoxide. nih.gov However, some studies cast doubt on whether lutein is a direct substrate for ZE. nih.gov
Future research will likely focus on identifying and characterizing novel enzymes specific to the lutein epoxide cycle. This will involve a combination of genetic, biochemical, and molecular biology approaches to isolate and study the proteins responsible for the epoxidation of lutein. Understanding the regulatory networks that control the expression and activity of these enzymes is another critical area. This includes investigating how environmental cues, such as light intensity, trigger the synthesis and conversion of lutein 5,6-epoxide. nih.govpsu.edu For instance, in some plants, the conversion of lutein 5,6-epoxide to lutein is a slowly reversible process, suggesting a "lock-in" mechanism for photoprotection during acclimation to high light. oup.com
Deeper Understanding of Mechanistic Roles in Specific Biological Systems (Non-Human)
While the photoprotective role of the analogous violaxanthin cycle is well-established, the precise physiological functions of the lutein 5,6-epoxide cycle are still largely unknown. nih.govresearchgate.net It is hypothesized to play a role in photoprotection, similar to the violaxanthin cycle, by dissipating excess light energy. pnas.orgpnas.org This is supported by observations of its light-driven de-epoxidation to lutein in certain plant species. pnas.orgpnas.org
Future studies will aim to unravel the detailed mechanistic roles of lutein 5,6-epoxide in various non-human biological systems. In plants, this includes investigating its impact on the efficiency of photosynthesis, the structural integrity of light-harvesting complexes (LHCs), and its contribution to mitigating photo-oxidative stress. pnas.orgnih.gov For example, in the parasitic angiosperm Cuscuta reflexa, lutein-5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a key component of LHCs, without compromising their structural integrity. pnas.orgpnas.org Research is also expanding to understand its function in other organisms like algae, where its presence has been noted. tandfonline.com
Recent studies have also begun to explore the anti-inflammatory properties of lutein 5,6-epoxide in non-human cell models. For example, it has been shown to reduce the activation of primary sensory neurons and decrease the release of inflammatory cytokines from macrophages. mdpi.comresearchgate.net Further research is needed to elucidate the molecular mechanisms behind these effects.
Exploration of Lutein 5,6-Epoxide in Understudied Organisms and Ecologies
The presence and function of lutein 5,6-epoxide have been primarily studied in a limited number of plant species. pnas.orgnih.govpsu.edu However, its occurrence has been reported in a wider range of organisms, including certain ferns and lichens. nih.gov There is a significant opportunity to expand our understanding of this compound by investigating its presence and role in understudied organisms and diverse ecological settings.
Future research should focus on a broader survey of the plant and algal kingdoms to identify new species that utilize the this compound cycle. This will provide a more comprehensive view of its evolutionary distribution and potential adaptations to different environments. Exploring extreme environments, such as high-altitude or deep-shade habitats, may reveal novel roles and regulatory mechanisms for lutein 5,6-epoxide.
Integration of Multi-Omics Data for Comprehensive Pathway and Functional Analysis
A holistic understanding of lutein 5,6-epoxide's role in a biological system requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a comprehensive view of the metabolic pathways, regulatory networks, and functional interactions involving this carotenoid.
Q & A
Q. How is Lutein 5,6-epoxide structurally characterized in plant matrices?
To identify and characterize Lutein 5,6-epoxide, researchers typically employ chromatographic separation (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, chromatograms in cassava carotenoid studies resolved β-cryptoxanthin 5,6-epoxide and β-carotene 5,6-epoxide analogs, which share structural similarities with Lutein 5,6-epoxide . Structural elucidation often requires comparison with authentic standards and spectral libraries, such as the 5,6-epoxy-β-end group configuration observed in cryptocapsin 5,6-epoxide . NMR can confirm stereochemistry, particularly for distinguishing 5,6-epoxide isomers from furanoid derivatives formed under acidic conditions .
Q. What are the primary natural sources of Lutein 5,6-epoxide?
Lutein 5,6-epoxide occurs in photosynthetic tissues, such as chloroplasts, where it constitutes a minor component alongside β-carotene, lutein, and violaxanthin . It is also detected in food matrices like rice, cassava, and leafy vegetables, with concentrations varying by genotype and environmental conditions . Extraction protocols should minimize isomerization by avoiding prolonged exposure to light, heat, or acidic conditions, which can degrade or convert 5,6-epoxide groups into 5,8-furanoid forms .
Advanced Research Questions
Q. How does the epoxidation state of lutein influence its antioxidant mechanisms?
The 5,6-epoxide group in lutein alters its redox potential and interaction with reactive oxygen species (ROS). Comparative studies with non-epoxidated lutein suggest that the epoxide moiety may enhance radical scavenging in lipid membranes, though this depends on the localization within cellular compartments. For instance, lutein metabolites, including oxidized derivatives, exhibit variable antioxidant activity in vitro, as shown in studies linking lutein epoxide to reduced lipid peroxidation in cancer cell models . Methodologically, quantifying ROS scavenging requires controlled in vitro assays (e.g., DPPH or ORAC) paired with HPLC to monitor structural stability during experiments .
Q. What methodological challenges arise when quantifying Lutein 5,6-epoxide in complex biological samples?
Key challenges include:
- Co-elution with isomers : Chromatographic separation of 5,6-epoxide from furanoid derivatives (e.g., mutatoxanthin) requires optimized mobile phases and column selectivity .
- Instability during extraction : Acidic conditions during sample preparation can induce epoxide-to-furanoid rearrangement, necessitating neutral pH solvents and rapid processing .
- Low abundance : In plants like cassava, Lutein 5,6-epoxide is a trace component, requiring sensitive detection (e.g., tandem MS) and validation against synthetic standards .
Q. How can contradictory data on the stability of Lutein 5,6-epoxide under different experimental conditions be reconciled?
Discrepancies in stability studies often stem from variations in experimental parameters:
- pH : Epoxide groups are stable in neutral buffers but degrade under acidic conditions (e.g., gastric digestion models) .
- Light/heat : Photoisomerization during storage can alter epoxide configuration, necessitating dark storage at −80°C .
- Matrix effects : Plant matrices rich in antioxidants (e.g., tocopherols) may stabilize Lutein 5,6-epoxide, whereas isolated forms degrade faster . Researchers should standardize protocols using spiked recovery experiments and stability-indicating assays.
Q. What in vitro models are appropriate for studying the metabolic conversion of Lutein 5,6-epoxide?
- Digestion models : Simulated gastrointestinal systems can track epoxide stability during digestion, with HPLC monitoring degradation products like furanoid derivatives .
- Cell cultures : HepG2 or Caco-2 cells are used to study uptake and metabolism, with LC-MS/MS quantifying intracellular lutein and its epoxidated metabolites .
- Enzyme assays : Recombinant carotenoid oxygenases (e.g., BCO2) can be tested for their ability to cleave Lutein 5,6-epoxide, as seen in studies of lycopene epoxide metabolism .
Q. How to design experiments to study the role of Lutein 5,6-epoxide in photoprotection?
- Light-stress assays : Expose photosynthetic organisms (e.g., Arabidopsis mutants) to high-intensity light, measuring this compound levels via HPLC and correlating with ROS markers .
- Spectroscopic techniques : Time-resolved fluorescence quenching can assess energy dissipation efficiency in chloroplasts enriched with Lutein 5,6-epoxide .
- Comparative genomics : Analyze epoxide accumulation in plant genotypes with varying photoprotective capacities, leveraging transcriptomic data to link biosynthesis genes (e.g., epoxidases) to stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
